![molecular formula C14H12ClN3O2 B5777401 N'-[(3-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5777401.png)
N'-[(3-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide
Descripción general
Descripción
N'-[(3-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide, also known as CMPI, is a chemical compound that has been widely studied for its potential applications in scientific research. CMPI is a small molecule that has been found to have a variety of biochemical and physiological effects, which make it a promising candidate for use in a range of laboratory experiments. In
Mecanismo De Acción
The mechanism of action of N'-[(3-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide is not yet fully understood, but it is thought to involve the inhibition of specific enzymes that are involved in cellular processes such as DNA replication and protein synthesis. N'-[(3-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide has been shown to inhibit the activity of enzymes such as DNA polymerase and RNA polymerase, which are essential for these processes. This inhibition leads to a reduction in cell proliferation and survival, which may explain N'-[(3-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide's anti-tumor activity.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, N'-[(3-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide has been found to have a range of other biochemical and physiological effects. For example, N'-[(3-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide has been shown to inhibit the activity of certain enzymes that are involved in inflammation, which may make it a potential candidate for the treatment of inflammatory diseases such as arthritis. N'-[(3-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide has also been found to have antioxidant activity, which may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-[(3-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide for use in laboratory experiments is its small size and ease of synthesis. N'-[(3-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide is a relatively simple molecule that can be synthesized in a few steps using readily available reagents. This makes it a cost-effective and convenient compound for use in a range of experiments. However, one limitation of N'-[(3-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide is its relatively low solubility in aqueous solutions, which may limit its use in certain types of experiments.
Direcciones Futuras
There are many potential future directions for research on N'-[(3-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide. One area of interest is in the development of more potent and selective inhibitors of the enzymes targeted by N'-[(3-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide. This could lead to the development of more effective anti-tumor agents, as well as potential treatments for other diseases such as inflammation and neurodegenerative disorders. Another area of research is in the development of new methods for synthesizing N'-[(3-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide and related compounds, which could lead to more efficient and cost-effective production of these compounds for use in laboratory experiments. Finally, further studies are needed to fully elucidate the mechanism of action of N'-[(3-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide and to better understand its potential applications in scientific research.
Métodos De Síntesis
The synthesis of N'-[(3-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide involves the reaction between 2-pyridinecarboximidamide and 3-chloro-4-methylbenzoyl chloride in the presence of a base catalyst. This reaction results in the formation of N'-[(3-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide as a white crystalline solid, which can be purified through recrystallization. The purity and yield of N'-[(3-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide can be optimized through careful control of reaction conditions, such as temperature, solvent, and catalyst concentration.
Aplicaciones Científicas De Investigación
N'-[(3-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide has been shown to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology, where N'-[(3-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide has been found to have anti-tumor activity. N'-[(3-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide has been shown to inhibit the growth of a range of cancer cell lines, including breast, lung, and colon cancer cells. This anti-tumor activity is thought to be due to N'-[(3-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide's ability to inhibit the activity of certain enzymes that are involved in cell proliferation and survival.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 3-chloro-4-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c1-9-5-6-10(8-11(9)15)14(19)20-18-13(16)12-4-2-3-7-17-12/h2-8H,1H3,(H2,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQHFBBQWXTDSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=CC=N2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=CC=N2)\N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204079 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-{[(3-chloro-4-methylphenyl)carbonyl]oxy}pyridine-2-carboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6-dimethyl-4-[4-(2-methylphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5777318.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5777320.png)
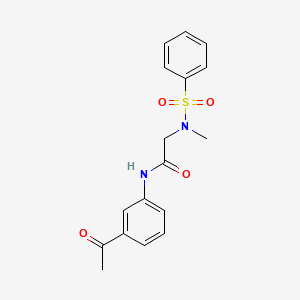
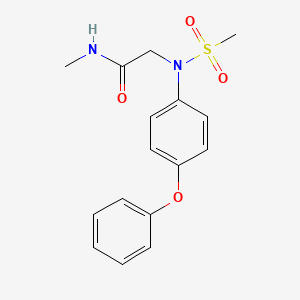
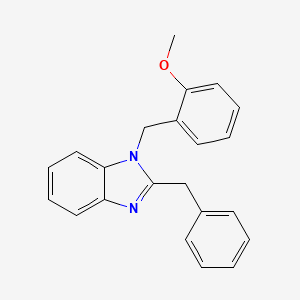
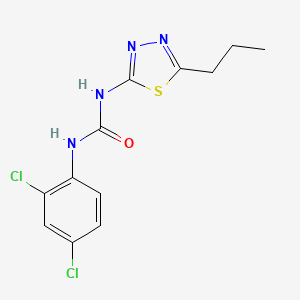
![(2,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5777368.png)
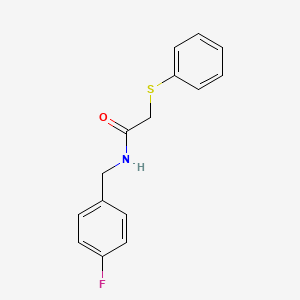
![2-[(4-methylphenoxy)methyl]-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole](/img/structure/B5777395.png)
![N-allyl-N-[2-(4-chlorophenoxy)ethyl]-2-propen-1-amine](/img/structure/B5777396.png)
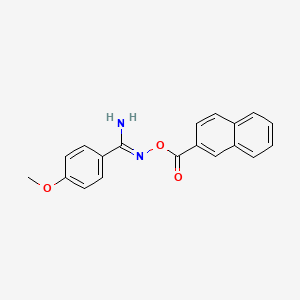
![N-(4-methylphenyl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5777426.png)
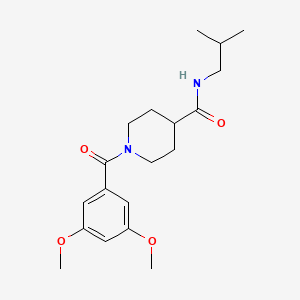
![4-chloro-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5777439.png)